molecular formula C18H32O16 B13423114 Gal(b1-6)Gal(b1-6)aldehydo-Gal

Gal(b1-6)Gal(b1-6)aldehydo-Gal

Cat. No.: B13423114
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-DQCIVCCDSA-N
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Description

Gal(b1-6)Gal(b1-6)aldehydo-Gal is a complex carbohydrate compound that consists of three galactose units linked together. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-6)Gal(b1-6)aldehydo-Gal typically involves the stepwise addition of galactose units to form the desired trisaccharide structure. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The protected galactose is then activated using a glycosyl donor, such as a trichloroacetimidate or thioglycoside, under the presence of a Lewis acid catalyst like boron trifluoride etherate. The glycosylation reaction proceeds through the formation of a glycosidic bond between the donor and acceptor molecules. After the formation of the trisaccharide, the protective groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis, where the galactose units are sequentially added to a solid support. The process is highly efficient and allows for the rapid production of complex oligosaccharides with high purity .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-6)Gal(b1-6)aldehydo-Gal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Esters, ethers

Mechanism of Action

The mechanism of action of Gal(b1-6)Gal(b1-6)aldehydo-Gal involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including signal transduction, cell adhesion, and immune responses. The compound’s structure allows it to bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Gal(b1-4)Gal(b1-4)aldehydo-Gal
  • Gal(b1-3)Gal(b1-3)aldehydo-Gal
  • Gal(b1-2)Gal(b1-2)aldehydo-Gal

Uniqueness

Gal(b1-6)Gal(b1-6)aldehydo-Gal is unique due to its specific glycosidic linkages, which confer distinct biological properties compared to other similar compounds. The (b1-6) linkage is less common and provides unique binding affinities and specificities for glycan-binding proteins, making it valuable for studying specific biological interactions and developing targeted therapeutics .

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14-,15+,16+,17+,18+/m0/s1

InChI Key

FZWBNHMXJMCXLU-DQCIVCCDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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